molecular formula C13H15N3O2 B2598072 1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 885952-56-7

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No.: B2598072
CAS No.: 885952-56-7
M. Wt: 245.282
InChI Key: CFUNVQZNZYZOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is a high-value chemical building block designed for research and development applications. This complex heterocyclic compound features a fused cyclopenta[b]pyrazolo[4,3-e]pyridine core structure, which is of significant interest in medicinal chemistry. Compounds within this structural class have been investigated as key intermediates in the synthesis of potential kinase inhibitors . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The isopropyl substitution on the pyrazole nitrogen is a common feature used to fine-tune the molecule's physicochemical properties and binding affinity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in early-stage drug discovery, particularly in programs targeting enzyme inhibition. For a detailed description of handling and safety, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-7(2)16-12-9(6-14-16)11(13(17)18)8-4-3-5-10(8)15-12/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNVQZNZYZOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key Analogues :
Compound Name Substituents/Modifications Core Structure Differences
1-Isopropyl-...pyridine-4-carboxylic acid (Target) Isopropyl (position 1), carboxylic acid (position 4) Cyclopenta[b]pyrazolo[4,3-e]pyridine
1-(4-Trifluoromethylphenyl)-...pyridin-4-amine (6g) 4-Trifluoromethylphenyl (position 1), amine (position 4) Cyclopenta[e]pyrazolo[3,4-b]pyridine
Chromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(10H)-one (237) Chromone-derived lactone (position 6), no carboxylic acid Chromeno-pyrazolo-pyridinone
4-Nitro-2,5-diphenyl-10-methylindolo[2,3-e]pyrazolo-triazine (16b) Nitro, phenyl, methyl groups; indolo-triazine extension Indolo-pyrazolo-triazine

Notes:

  • The target compound’s cyclopenta[b]pyrazolo[4,3-e]pyridine core differs from analogues in ring fusion positions (e.g., cyclopenta[e] in 6g ).
  • Substituents like trifluoromethylphenyl (6g) or nitro groups (16b) alter electronic properties and steric bulk compared to the isopropyl-carboxylic acid pairing .

Physicochemical Properties

Compound Melting Point (°C) IR Data (cm⁻¹) Solubility Trends
Target Compound Not reported Expected: ~1700 (C=O of -COOH) Moderate (carboxylic acid)
6g 265–268 1650 (C=N), 1617 (pyrazole C=N) Low (trifluoromethylphenyl)
16b 312–314 1650 (C=N indole), 1617 (pyrazole) Very low (nitro, triazine)

Notes:

  • The carboxylic acid in the target compound likely improves aqueous solubility compared to nitro- or trifluoromethyl-substituted analogues .

Biological Activity

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and related case studies.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of a cyclopenta[b]pyrazole fused to a pyridine ring. The presence of an isopropyl group and a carboxylic acid functional group enhances its solubility and biological activity. The structural formula can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This compound exhibits various mechanisms of action through its interaction with biological targets. Key areas of focus include:

  • Glucagon-like Peptide-1 (GLP-1) Receptor Agonism : Research indicates that derivatives of this compound may act as agonists for the GLP-1 receptor, which plays a crucial role in glucose metabolism and appetite regulation.
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that it may also possess neuroprotective effects, potentially benefiting conditions such as neurodegeneration.

Pharmacological Applications

The potential applications of this compound are diverse and promising:

  • Diabetes Treatment : Its role as a GLP-1 receptor agonist positions it as a candidate for diabetes treatment and obesity management due to its effects on insulin secretion and appetite regulation.
  • Neuropharmacology : The compound's neuroprotective properties suggest potential therapeutic applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-Methyl-2-(4-fluoro-3-methylphenyl)-pyrazolo[4,3-c]pyridineSimilar bicyclic structurePotential anti-cancer activity
2-Isobutyl-4H-pyrazolo[3,4-b]quinolin-3-oneContains a quinoline moietyKnown for neuroprotective effects
5-(2-Methylphenyl)-1H-pyrazoleSimpler pyrazole structureExhibits anti-inflammatory properties

The distinct arrangement of functional groups in this compound may confer unique biological activities not present in these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • GLP-1 Agonism : Research has demonstrated that derivatives exhibit significant binding affinity to GLP-1 receptors. This interaction is essential for enhancing insulin secretion and reducing blood glucose levels in diabetic models.
  • Anti-inflammatory Activity : In vitro assays have shown that compounds similar to this compound possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models.
  • Neuroprotection : Studies indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate signaling pathways involved in cell survival.

Q & A

Q. What are the common synthetic routes for 1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid?

The compound is typically synthesized via one-pot multicomponent reactions or stepwise cyclocondensation. For example:

  • One-pot synthesis : Reacting 5-azido-1-phenylpyrazole-4-carbaldehydes with cyclopentanone in ethanolic KOH yields the core tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine structure .
  • Cyclocondensation : Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine can form pyrazole intermediates, which are hydrolyzed to carboxylic acids under basic conditions .
  • Post-functionalization : Morpholine-mediated reflux (110°C for 4 hours) followed by NaOH hydrolysis in MeOH-H2O (3:1) is used to introduce carboxylic acid groups .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to assign hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry : HRMS (ESI) for accurate mass confirmation (e.g., [M+H]<sup>+</sup> with <1 ppm error) .
  • IR spectroscopy : Detect functional groups like carboxylic acid (-COOH, ~1700 cm<sup>−1</sup>) and pyrazole rings .

Q. What storage conditions are recommended for this compound?

Store in sealed containers under inert gas (N2 or Ar) at –20°C in a dry, ventilated environment. Avoid exposure to moisture and light, as decomposition may release CO, CO2, or NOx .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent selection : Ethanolic KOH enhances cyclization efficiency compared to polar aprotic solvents .
  • Temperature control : Refluxing at 110°C in morpholine improves intermediate stability during ring closure .
  • Catalyst screening : Base catalysts (e.g., KOH) promote faster cyclocondensation, while acidic conditions may favor hydrolysis .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Comparative analysis : Cross-reference <sup>13</sup>C NMR shifts with computational models (e.g., DFT calculations) to validate assignments .
  • Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Antioxidant testing : DPPH radical scavenging or FRAP assays, as demonstrated for pyrazole derivatives in .
  • Enzyme inhibition : Kinase or protease inhibition studies with IC50 determination via fluorescence-based assays .

Q. What methods ensure regioselectivity in functionalizing the pyrazolo-pyridine core?

  • Directed metalation : Use directing groups (e.g., -COOH) to control electrophilic substitution sites.
  • Protecting groups : Temporarily block reactive positions (e.g., isopropyl groups) during synthesis .
  • Multicomponent reactions : Leverage pre-organized intermediates to enforce regioselectivity, as seen in dihydropyrazolo[1,5-a]pyrimidine synthesis .

Q. How does the compound’s stability vary under different experimental conditions?

  • pH stability : Test solubility and degradation in buffered solutions (pH 2–12) via HPLC monitoring.
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for pyrazole-carboxylic acids) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products under accelerated light exposure .

Q. What computational tools assist in predicting the compound’s reactivity or bioactivity?

  • DFT calculations : Optimize geometry and simulate IR/NMR spectra using Gaussian or ORCA .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR models : Corrogate substituent effects on bioactivity using datasets from pyrazole analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility checks : Verify reagent purity, solvent dryness, and inert atmosphere.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-hydrolyzed intermediates) .
  • Scale effects : Small-scale reactions (<1 mmol) may suffer from inefficient mixing vs. larger batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.